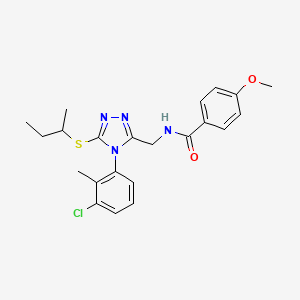

N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(sec-Butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based benzamide derivative characterized by a 1,2,4-triazole core substituted with a sec-butylthio group, a 3-chloro-2-methylphenyl moiety, and a 4-methoxybenzamide side chain.

Properties

IUPAC Name |

N-[[5-butan-2-ylsulfanyl-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O2S/c1-5-14(2)30-22-26-25-20(27(22)19-8-6-7-18(23)15(19)3)13-24-21(28)16-9-11-17(29-4)12-10-16/h6-12,14H,5,13H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLQQNETDQXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: The synthesis of N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves multiple steps:

Formation of Triazole Ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: : The sec-butylthio group and 3-chloro-2-methylphenyl group can be introduced via nucleophilic substitution reactions.

Coupling Reaction: : The final step involves coupling the triazole derivative with 4-methoxybenzamide under optimized conditions, typically using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. Techniques like continuous flow synthesis, which allows for better control of reaction conditions, might be employed.

Chemical Reactions Analysis

Oxidation: : This compound can undergo oxidation reactions, especially at the sulfur atom of the sec-butylthio group.

Reduction: : Reduction reactions can be carried out on the nitro groups if present in any precursor, using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: : Nucleophilic substitution reactions are common for introducing various functional groups.

Oxidizing Agents: : Sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂).

Reducing Agents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Solvents: : Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used.

Oxidation of the sec-butylthio group can lead to sulfoxides or sulfones.

Reduction of nitro groups (if present in intermediates) will produce amines.

Substitution reactions can yield a variety of derivatives with different biological activities.

Scientific Research Applications

Agricultural Applications

Pesticide Development

This compound has been investigated for its potential as a novel pesticide. Its structural features allow it to interact effectively with biological targets in pests, potentially overcoming resistance issues associated with conventional pesticides. Research indicates that compounds like this can disrupt pest physiology, leading to mortality or reduced reproductive success .

Case Study : A study focusing on the efficacy of triazole derivatives demonstrated that modifications in the side chains significantly enhanced insecticidal activity against target pests. The specific modifications in N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may provide similar enhancements .

Pharmaceutical Research

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. This compound has shown promise in inhibiting fungal growth, making it a candidate for further development as an antifungal agent.

Case Study : In vitro studies have demonstrated that triazole derivatives exhibit potent antifungal activity against various strains of fungi, including those resistant to existing treatments. The specific compound's ability to inhibit ergosterol synthesis is a key mechanism of action .

Medicinal Chemistry

Potential as a Therapeutic Agent

Research indicates that this compound may possess therapeutic properties beyond antifungal activity. Its unique chemical structure allows for interactions with multiple biological pathways, potentially leading to applications in treating various diseases.

Case Study : A recent investigation into the pharmacological profiles of similar compounds revealed their potential in modulating immune responses and exhibiting anti-inflammatory effects. These findings suggest that this compound could be explored for its immunomodulatory effects .

Biochemical Research

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. Understanding its interaction with enzymes can provide insights into metabolic pathways and disease mechanisms.

Case Study : Research on enzyme inhibitors has shown that triazole-based compounds can effectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs .

Mechanism of Action

The exact mechanism by which this compound exerts its biological effects depends on the target molecule. Generally, triazole derivatives interact with enzymes, inhibiting their activity by binding to their active sites. This compound, in particular, is thought to interfere with enzyme pathways critical for the survival of microorganisms or cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

Physicochemical Properties

- Melting Points : Triazole/benzamide derivatives generally exhibit high melting points (255–279°C in ; 163–259°C in ), suggesting strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). The target compound’s sec-butylthio group may lower melting points slightly compared to benzylthio analogs due to increased alkyl chain flexibility .

- Lipophilicity : The sec-butylthio group (logP ~3.5–4.0 estimated) likely enhances membrane permeability relative to polar sulfonamide derivatives (e.g., compound 33, logP ~2.5–3.0) .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., compounds 33, 34) improve metabolic stability and target affinity .

- Methoxy Groups : Enhance solubility and modulate pharmacokinetics (e.g., compound 53 with 4-methoxyphenyl vs. 3-fluorophenyl in 51) .

- Thioether Chain Length : Longer alkyl chains (e.g., sec-butyl vs. benzyl) may increase bioavailability but reduce aqueous solubility.

Biological Activity

N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS No. 476433-60-0) is a compound characterized by a complex structure featuring an aromatic amide group and a substituted triazole. This compound has garnered attention in the field of medicinal chemistry for its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H25ClN4O2S, with a molecular weight of 444.98 g/mol. Its structure includes:

- Methoxy group (OCH3) : Enhances solubility and electronic properties.

- Chlorine atom (Cl) : Influences reactivity and biological activity.

- Sec-butylthio group (s-Bu-S) : Increases lipophilicity and potential interaction sites.

Antimicrobial Properties

The presence of a triazole moiety in this compound suggests potential antimicrobial activity. Triazoles are known for their ability to inhibit fungal growth and have been studied for their antibacterial properties as well. Research indicates that compounds with triazole structures often exhibit synergistic effects when combined with other active groups, enhancing their overall efficacy against various pathogens .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing triazole and other pharmacophores have shown significant cytotoxicity against cancer cell lines in vitro. The mechanisms proposed include:

- Induction of oxidative stress leading to apoptosis.

- Inhibition of key enzymes involved in tumor growth.

In preclinical evaluations, related compounds demonstrated IC50 values in the micromolar range against various cancer types .

The precise mechanism of action for this specific compound remains under investigation; however, insights can be drawn from similar compounds:

- Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Alteration of Cellular Signaling : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antibacterial Screening

In a study examining the antibacterial properties of triazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μM, suggesting strong antibacterial activity .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer potential of related compounds showed that derivatives with similar structural features exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C22H25ClN4O2S |

| Molecular Weight | 444.98 g/mol |

| CAS Number | 476433-60-0 |

| Biological Activities | Antimicrobial, Antitumor |

| IC50 Values (Antitumor) | Micromolar range |

| Key Functional Groups | Methoxy, Chlorine, Sec-butylthio |

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence reactivity?

The compound contains a 1,2,4-triazole core substituted with a sec-butylthio group , a 3-chloro-2-methylphenyl ring , and a 4-methoxybenzamide moiety connected via a methylene bridge. Critical functional groups include:

- Triazole ring : Participates in hydrogen bonding and π-π stacking, influencing target binding .

- Sec-butylthio group : Enhances lipophilicity and may undergo oxidation to sulfoxides/sulfones under specific conditions .

- 3-Chloro-2-methylphenyl : Provides steric bulk and electronic effects, modulating receptor affinity .

- 4-Methoxybenzamide : Contributes to solubility and potential hydrogen-bonding interactions .

Methodological Insight : Use HPLC-MS to track stability under oxidative conditions (e.g., H₂O₂) and 2D NMR (HSQC, HMBC) to confirm substituent positions .

Q. What are the standard synthetic routes for this compound, and what are critical optimization parameters?

Synthesis typically involves:

- Triazole ring formation via cyclization of thiosemicarbazides or amidrazones .

- Substitution reactions to introduce the sec-butylthio and 3-chloro-2-methylphenyl groups .

- Benzamide coupling using EDC/HOBt or DCC-mediated amide bond formation .

Key Parameters :

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 80–100 | 60–75 | |

| 2 | AcCN | Pd(OAc)₂ | 60 | 50–65 | |

| 3 | THF | EDC | RT | 70–85 |

Optimization Tips :

- Use Dean-Stark traps for azeotropic removal of water in cyclization steps .

- Monitor reaction progress via TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Purity issues : Residual solvents (e.g., DMF) or unreacted intermediates can skew results. Validate purity via HPLC-ELSD (>98%) .

- Structural analogs : Subtle changes (e.g., methoxy vs. ethoxy) drastically alter activity. Perform SAR studies using derivatives with modified substituents .

Case Study : A study reported IC₅₀ = 2 μM (cancer cells), while another found IC₅₀ = 20 μM. Root cause: serum concentration in media (10% FBS vs. serum-free), affecting compound bioavailability .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

- Lipophilicity adjustment : Replace sec-butylthio with polar groups (e.g., sulfonamides) to improve aqueous solubility .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide to reduce CYP450-mediated oxidation .

- Prodrug approaches : Mask the methoxy group as a phosphate ester for enhanced absorption .

Experimental Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.